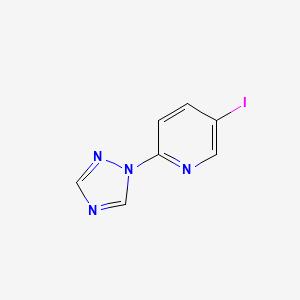

5-Iodo-2-(1,2,4-triazol-1-yl)pyridine

Description

Significance of Nitrogen-Containing Heterocyclic Architectures in Contemporary Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the landscape of modern chemistry, particularly within medicinal and materials science. mdpi.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These cyclic organic molecules, which incorporate at least one nitrogen atom within their ring structure, are widespread in nature, forming the core of essential biomolecules like alkaloids, vitamins, and hormones. mdpi.comijnrd.org In the realm of synthetic chemistry, these architectures are of paramount importance. Statistically, more than 85% of all biologically active compounds feature a heterocyclic, most often nitrogen-containing, component in their structure. ijnrd.org U.S. FDA analysis indicates that 59% of unique small-molecule drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com

The prevalence of these structures in pharmaceuticals stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for molecular recognition at biological targets. ijpca.org This makes them privileged scaffolds in drug design, leading to the development of a wide array of therapeutic agents with applications as anticancer, antibacterial, antiviral, and anti-inflammatory drugs. openmedicinalchemistryjournal.comnih.gov Beyond medicine, nitrogen heterocycles are integral to the development of agrochemicals, polymers, dyes, and corrosion inhibitors, highlighting their broad industrial utility. openmedicinalchemistryjournal.commsesupplies.com

Overview of Pyridine (B92270) and 1,2,4-Triazole (B32235) Hybrid Scaffolds

Among the vast family of nitrogen heterocycles, pyridine and 1,2,4-triazole rings are particularly noteworthy. The strategic fusion of these two moieties into a single molecular entity creates a hybrid scaffold with significant potential. Pyridine, a six-membered aromatic ring, is a common feature in many biologically active compounds and provides a key platform for structural modification. rsc.org The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is recognized for its metabolic stability and its capacity to act as a pharmacophore, engaging with biological receptors through hydrogen bonding and dipole interactions. ijpca.org

The combination of these two rings has led to the synthesis of novel derivatives with a broad spectrum of pharmacological activities. ijpca.orgnih.gov Researchers have explored these hybrid structures as potential antimicrobial, anticancer, and anti-inflammatory agents. ijpca.orgimpactfactor.org For example, certain 1,2,4-triazole-pyridine hybrids have demonstrated promising activity against various bacterial strains and human cancer cell lines. ijpca.orgimpactfactor.org The triazole ring can serve as a stable linker to connect the pyridine scaffold to other functional groups, allowing for the creation of diverse chemical libraries for drug discovery and materials science applications. ijpca.org

Research Rationale for 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine as a Versatile Chemical Building Block

The compound this compound represents a highly strategic molecule for organic synthesis. Its value as a versatile chemical building block is derived from the specific arrangement of its constituent parts: the pyridine core, the 1,2,4-triazole substituent, and, crucially, the iodine atom at the 5-position of the pyridine ring.

The iodine atom serves as an exceptionally useful functional handle for a variety of metal-catalyzed cross-coupling reactions. Halogenated pyridines, particularly iodo-pyridines, are valuable substrates in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. nih.gov These reactions are cornerstones of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodo-substituted aromatics generally more reactive in these catalytic cycles, often allowing for milder reaction conditions. nih.gov

Therefore, this compound is not typically an end-product itself but rather a key intermediate. It provides a platform for chemists to introduce a wide range of molecular complexity and diversity. By replacing the iodine atom through cross-coupling, various aryl, alkyl, alkynyl, or other functional groups can be appended to the pyridine-triazole scaffold. This modular approach is highly efficient for generating libraries of novel compounds for screening in drug discovery programs or for developing new materials with tailored electronic or photophysical properties. The synthesis of such 5-iodo-substituted triazole compounds is a recognized strategy for creating these valuable synthetic intermediates. google.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₅IN₄ |

| Molecular Weight | 272.05 g/mol |

| IUPAC Name | 5-iodo-2-(1H-1,2,4-triazol-1-yl)pyridine |

| Appearance | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

| Boiling Point | (Not specified in available literature) |

| Melting Point | (Not specified in available literature) |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN4/c8-6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPJGRSMQFTQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 1,2,4 Triazol 1 Yl Pyridine and Analogues

Direct Synthetic Routes to 1,2,4-Triazolo[1,5-a]pyridine Ring Systems

Direct synthetic routes to the analogous 1,2,4-triazolo[1,5-a]pyridine ring system, which shares a common structural motif with the target compound, provide valuable insights into the formation of the triazole ring fused to a pyridine (B92270) core. These methods typically start from appropriately substituted pyridine precursors and involve a cyclization step to form the triazole ring.

Cyclization Strategies from Pyridine Precursors

A prevalent strategy for the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the cyclization of 2-aminopyridine (B139424) derivatives. One such method is the reaction of 2-aminopyridines with N-(pyrid-2-yl)formamidoximes, which upon treatment with a dehydrating agent like trifluoroacetic anhydride, undergo cyclization to yield the fused triazole ring system. libretexts.orgnbinno.com This approach is notable for its mild reaction conditions and good yields. libretexts.orgnbinno.com

Another effective method is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. This reaction proceeds via a metal-free oxidative N-N bond formation, offering high yields and short reaction times. nbinno.com Similarly, an environmentally benign synthesis can be achieved using an I2/KI-mediated oxidative N-N bond formation from readily available N-aryl amidines. nbinno.com

Copper-catalyzed reactions also play a significant role. A copper-catalyzed oxidative coupling reaction of 2-aminopyridines can sequentially form the necessary N-C and N-N bonds to construct the 1,2,4-triazole (B32235) ring. nbinno.com These reactions are often tolerant of a wide range of functional groups. nbinno.com

A summary of these cyclization strategies is presented in the table below.

| Starting Material | Reagent/Catalyst | Key Transformation | Ref. |

| 2-Aminopyridines | N-(pyrid-2-yl)formamidoximes, Trifluoroacetic anhydride | Cyclization | libretexts.orgnbinno.com |

| N-(pyridin-2-yl)benzimidamides | PIFA | Intramolecular annulation via oxidative N-N bond formation | nbinno.com |

| N-Aryl amidines | I2/KI | Oxidative N-N bond formation | nbinno.com |

| 2-Aminopyridines | Copper catalyst, Air | Sequential N-C and N-N bond-forming oxidative coupling | nbinno.com |

Approaches to Introducing the Iodine Functionality on the Pyridine Ring

The introduction of an iodine atom onto the pyridine ring is a crucial step for the synthesis of the target compound and its analogues. This can be achieved either before or after the formation of the triazole ring.

Direct iodination of the pyridine ring can be accomplished using various iodinating agents. For the synthesis of the key intermediate, 2-amino-5-iodopyridine (B21400), the electrophilic iodination of 2-aminopyridine is a common method. researchgate.net This can be carried out using reagents such as iodine monochloride (ICl) or a combination of iodine and an oxidizing agent like hydrogen peroxide in an acidic medium. researchgate.netgoogle.com Another approach involves the use of iodine in the presence of a base or a metal catalyst to achieve regioselective iodination at the 5-position. researchgate.net

Alternatively, iodine can be introduced during the cyclization process. For instance, iodine-mediated oxidative cyclization of 2-pyridylhydrazones can lead to the formation of triazolo[4,3-a]pyridines, which are isomeric to the target's core structure. nih.gov

Modular Synthesis Approaches for the 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine Core

Modular approaches offer a versatile strategy for the synthesis of this compound by assembling the pre-functionalized pyridine and triazole moieties. These methods often rely on advanced coupling reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Context of Iodo-Triazole Synthesis

While typically used for the synthesis of 1,2,3-triazoles, the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be adapted for the synthesis of iodo-triazole derivatives. A one-pot synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles has been reported, which involves the reaction of an organic azide, a terminal alkyne, cuprous iodide, an iodinating agent like iodine monochloride, and a tertiary amine. organic-chemistry.org This demonstrates the feasibility of incorporating an iodine atom onto the triazole ring during its formation. Although this method directly applies to 1,2,3-triazoles, the concept of in-situ iodination during a copper-catalyzed cycloaddition is a valuable consideration for the synthesis of iodo-1,2,4-triazole systems.

Advanced Coupling Reactions for Assembling Pyridine and Triazole Moieties

Modern cross-coupling reactions provide powerful tools for the construction of the C-N bond between the pyridine and triazole rings. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction could be employed to couple 1,2,4-triazole with a 2-halo-5-iodopyridine. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates and milder conditions. wikipedia.org Nickel-catalyzed Buchwald-Hartwig amination has also been reported for the coupling of 1,2,4-triazole with pyrimidin-2-yl tosylates, suggesting its potential applicability to pyridine systems. researchgate.net

The Ullmann condensation is another copper-promoted reaction for the formation of C-N bonds between aryl halides and amines or N-heterocycles. wikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.com This reaction, while often requiring higher temperatures than the Buchwald-Hartwig amination, can be an effective method for coupling 1,2,4-triazole with an activated 2-halo-5-iodopyridine. wikipedia.org Ligand-free, copper-catalyzed Ullmann-type C-N coupling has been successfully used for the synthesis of azole-substituted imidazo[1,2-a]pyridines. researchgate.net

A plausible modular synthetic route would involve the synthesis of 2-amino-5-iodopyridine, followed by its conversion to a suitable precursor for coupling with a 1,2,4-triazole derivative. For example, a 2-halo-5-iodopyridine could be generated from 2-amino-5-iodopyridine via a Sandmeyer-type reaction, which could then be subjected to a Buchwald-Hartwig or Ullmann coupling with 1,2,4-triazole.

| Coupling Reaction | Catalyst System | Substrates | Key Transformation | Ref. |

| Buchwald-Hartwig Amination | Palladium-based catalysts | 2-Halo-5-iodopyridine, 1,2,4-Triazole | C-N bond formation | libretexts.orgorganic-chemistry.orgwikipedia.org |

| Ullmann Condensation | Copper-based catalysts | 2-Halo-5-iodopyridine, 1,2,4-Triazole | C-N bond formation | wikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.com |

Innovative Reaction Conditions and Catalytic Systems in Synthesis

Recent advancements in synthetic chemistry have introduced innovative reaction conditions and catalytic systems that can be applied to the synthesis of this compound and its analogues. The use of microwave irradiation has been shown to accelerate reactions, such as the dehydration step in the synthesis of libretexts.orgwikipedia.orgwikipedia.orgtriazolo[4,3-a]pyridines. organic-chemistry.org

The development of more efficient and air-stable catalyst systems for cross-coupling reactions, such as those for the Buchwald-Hartwig amination, allows for reactions to be carried out under milder conditions with a broader substrate scope. wikipedia.org For instance, the use of bulky N-heterocyclic carbene (NHC) ligands in palladium catalysis has enabled the selective arylation of challenging aminoheterocycles. rsc.org

Furthermore, the exploration of greener solvents and reaction conditions is an ongoing area of research. For example, a synthesis method for 2-amino-5-iodopyridine has been developed using water as a solvent, which is a safe and environmentally friendly alternative to organic solvents. google.com

Microwave-Assisted Synthesis Enhancements for Triazolo[1,5-a]pyridines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of 1,2,4-triazolo[1,5-a]pyridines has led to significant enhancements. mdpi.com This technique often results in shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can be crucial for promoting the desired transformations and minimizing the formation of byproducts. mdpi.com

In a notable example, the synthesis of various 1,2,4-triazolo[1,5-a]pyridine analogues was optimized under microwave conditions. researchgate.net The reaction of enaminonitriles with benzohydrazides in dry toluene (B28343) was systematically studied to determine the optimal temperature and duration. researchgate.net It was observed that at 140 °C, the desired product could be obtained in a high yield of 89% within 3 hours. researchgate.net Interestingly, increasing the temperature to 160 °C and 180 °C led to a reduction in the reaction time to 90 minutes and 40 minutes, respectively, although with slightly lower yields of 81% and 76%. mdpi.com This demonstrates the fine balance that must be achieved between reaction rate and product yield when utilizing microwave-assisted synthesis.

The optimization of these reaction conditions is crucial for the efficient synthesis of a library of substituted triazolo[1,5-a]pyridines. The following table summarizes the effect of temperature and time on the yield of a model reaction under microwave irradiation.

Table 1: Optimization of Microwave-Assisted Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Analogue

| Entry | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| 1 | 100 | 6 h | 62 |

| 2 | 120 | 6 h | 28 |

| 3 | 140 | 3 h | 89 |

| 4 | 160 | 90 min | 81 |

Catalyst-Free and Environmentally Conscious Methodologies

A significant advancement in the synthesis of 1,2,4-triazolo[1,5-a]pyridines is the development of catalyst-free and additive-free methods. bohrium.com These approaches are highly desirable from an environmental and economic perspective as they eliminate the need for often expensive and potentially toxic metal catalysts and additives, which can also contaminate the final product. nih.gov The tandem reaction between enaminonitriles and benzohydrazides under microwave conditions without any catalyst or additive is a prime example of such an eco-friendly methodology. bohrium.com

This catalyst-free approach not only simplifies the reaction setup and purification process but also demonstrates a broad substrate scope and good functional group tolerance. mdpi.com Various substituted benzohydrazides, including those with both electron-donating and electron-withdrawing groups, have been successfully employed to generate a diverse range of 1,2,4-triazolo[1,5-a]pyridine products in good to excellent yields. researchgate.net For instance, benzohydrazides bearing methoxy (B1213986) and methyl groups afforded the corresponding products in high yields of 89% and 82%, respectively. researchgate.net Even substrates with strongly electron-withdrawing groups like trifluoromethyl were well-tolerated, providing the desired product in a 73% yield. researchgate.net The following table illustrates the substrate scope for this catalyst-free reaction.

Table 2: Substrate Scope of Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridine Analogues

| Entry | Benzohydrazide Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3a | 83 |

| 2 | 4-OCH₃ | 3b | 89 |

| 3 | 4-CH₃ | 3c | 82 |

| 4 | 4-CF₃ | 3d | 73 |

Mechanistic Elucidation of Synthetic Pathways through Intermediate Isolation and Analysis

A plausible reaction mechanism for the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been proposed based on experimental observations. mdpi.com This proposed pathway involves a sequence of tandem reactions, beginning with a transamidation reaction. mdpi.com

The initial step is the reaction of the enaminonitrile with the benzohydrazide, which undergoes transamidation to form a key intermediate (A) with the elimination of dimethylamine. mdpi.com This is followed by an intramolecular nucleophilic attack of a nitrogen lone pair onto the nitrile group of intermediate A, leading to the formation of a new cyclic intermediate (B). mdpi.com Subsequently, this intermediate undergoes condensation with the carbonyl group to furnish another cyclic intermediate (C). mdpi.com The final step of the reaction is the elimination of a water molecule from intermediate C, which results in the formation of the aromatic 1,2,4-triazolo[1,5-a]pyridine ring system. mdpi.com This proposed mechanism provides a rational framework for understanding the formation of these important heterocyclic compounds and can guide further optimization of the reaction conditions and the design of new synthetic routes. mdpi.com

Coordination Chemistry and Metal Complexation of 5 Iodo 2 1,2,4 Triazol 1 Yl Pyridine

Ligand Design Principles for Pyridine-Triazole Based Systems

Key design considerations for pyridine-triazole ligands include:

Electronic Effects : The introduction of electron-donating or electron-withdrawing substituents on either the pyridine (B92270) or triazole rings can significantly influence the electron density on the nitrogen donor atoms. This, in turn, affects the ligand's σ-donor and π-acceptor properties, modulating the strength of the metal-ligand bonds and influencing the redox and photophysical properties of the resulting complexes.

Steric Hindrance : The size and position of substituents can dictate the coordination geometry around the metal ion. Bulky groups can be strategically placed to enforce specific coordination numbers and geometries, prevent the formation of undesired polymeric species, or create coordinatively unsaturated metal centers for catalytic applications.

Chelate Ring Size : For ligands designed to act as chelating agents, the linkage between the pyridine and triazole moieties determines the size of the resulting chelate ring upon coordination. Five- or six-membered chelate rings are generally the most stable, and the design of the ligand backbone is crucial to achieve this.

Bridging Capabilities : The positioning of the nitrogen atoms in the triazole ring allows for various bridging modes between metal centers, facilitating the construction of polynuclear complexes and coordination polymers. The choice of the triazole isomer (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and the points of attachment to the pyridine ring are critical in determining the bridging topology.

The synthesis of these ligands often utilizes versatile synthetic methodologies like the copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry), which allows for the facile introduction of a wide range of functional groups. This modular approach enables the systematic tuning of ligand properties to achieve desired functions in the resulting metal complexes.

Synthesis and Structural Analysis of Discrete Metal Complexes

The coordination chemistry of 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine with various transition metal ions leads to the formation of discrete metal complexes with diverse coordination modes and geometries. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often with the application of heat to facilitate the reaction.

This compound can coordinate to transition metal ions in several ways, primarily acting as a bidentate or a monodentate ligand. In its most common bidentate N,N'-chelating mode, the ligand coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring.

The coordination geometry around the metal center is influenced by the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of co-ligands or counter-ions. Common geometries observed for transition metal complexes with pyridine-triazole ligands include octahedral, tetrahedral, and square planar. For instance, with divalent 3d transition metals, it is common to observe the formation of homoleptic one-dimensional coordination polymers or discrete complexes with the general formula [MX2(L)2], where M is the metal ion, X is an anionic ligand (e.g., halide), and L is the pyridine-triazole ligand. rsc.org In such complexes, the metal center often adopts a distorted octahedral geometry. acs.org

The table below summarizes typical coordination behaviors of related pyridine-triazole ligands with various transition metal ions, which can be extrapolated to anticipate the behavior of this compound.

| Metal Ion | Typical Coordination Number | Common Geometries | Representative Complex Type |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | [CuL2X2], [Cu2L2(OAc)2(solvent)2] |

| Ni(II) | 6 | Octahedral | [NiL2X2] |

| Co(II) | 6 | Octahedral | [CoL2X2] |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | [ZnL2X2] |

| Cd(II) | 6 | Octahedral | [CdL2X2] |

| Pd(II) | 4 | Square Planar | [PdL2]X2, [PdLX2] |

| Pt(II) | 4 | Square Planar | [PtL2]X2, [PtLX2] |

| Ru(II) | 6 | Distorted Octahedral | [RuL2(phen)2]2+ |

L represents a generic pyridine-triazole ligand. Data compiled from various sources on related systems. acs.orgnih.govresearchgate.netnih.govresearchgate.net

The presence of the iodine substituent at the 5-position of the pyridine ring in this compound is expected to have a notable influence on its coordination properties. The iodine atom can affect the ligand's electronic character, steric profile, and potential for secondary interactions.

Steric Effects : While not exceptionally bulky, the iodine atom does introduce some steric hindrance in the vicinity of the pyridine nitrogen. This could influence the preferred coordination geometry and the packing of the resulting metal complexes in the solid state.

Halogen Bonding : A significant and interesting aspect of the iodine substituent is its potential to participate in halogen bonding. Halogen bonding is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a counter-ion or a solvent molecule. In the context of metal complexes, this can lead to the formation of supramolecular assemblies and influence the crystal packing. This secondary interaction can play a crucial role in the design of extended solid-state architectures.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating the this compound Ligand

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a suitable candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These extended networks are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.

The design of MOFs and coordination polymers using pyridine-triazole based ligands like this compound relies on the principles of reticular chemistry. The final structure is determined by the interplay of the coordination preferences of the metal ion (the node) and the geometry and connectivity of the organic ligand (the linker).

Key design principles include:

Metal Ion as a Node : The choice of the metal ion is critical as its preferred coordination geometry (e.g., tetrahedral, octahedral, square planar) dictates the number and directionality of the connections emanating from the node.

Ligand as a Linker : The geometry of the ligand, including the angles between its coordinating atoms, determines how it will connect the metal nodes. This compound can act as a ditopic linker, potentially bridging two metal centers.

Use of Co-ligands : The introduction of auxiliary ligands, such as polycarboxylates, can provide additional connectivity and control over the dimensionality and topology of the resulting framework. rsc.org

Solvent and Temperature Effects : The reaction conditions, including the solvent system and temperature, can influence the final crystal structure, sometimes leading to the formation of different polymorphs or solvatomorphs.

The combination of metal ions and this compound can lead to the formation of coordination polymers with varying dimensionalities (1D, 2D, or 3D) and topologies. The specific topology is a result of the connectivity of the nodes and linkers.

1D Chains : The simplest extended structure is a one-dimensional chain, which can be formed if the ligand bridges metal centers in a linear or zigzag fashion. For example, related 2-(1H-1,2,4-triazol-1-yl)pyridine ligands have been shown to form 1D chains with Cu(I) iodide. rsc.org

2D Layers : If the ligand and metal ions can connect in a way that extends the structure in two dimensions, a layered framework will be formed. These layers can then be held together by weaker forces like van der Waals interactions or hydrogen/halogen bonds.

3D Frameworks : The formation of three-dimensional MOFs requires that the connectivity of the nodes and linkers extends in all three spatial directions. This can be achieved by using metal ions with higher coordination numbers and ligands that can bridge in a non-linear fashion, or by employing pillaring strategies with co-ligands. For instance, a related ligand, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, has been used to construct 3D frameworks with lanthanide ions. nih.gov

The table below summarizes the dimensionalities of coordination polymers formed with related pyridine-triazole ligands.

| Ligand | Metal Ion(s) | Dimensionality | Resulting Structure |

| 2-(1H-1,2,4-triazol-1-yl)pyridine | Cu(I) | 1D | Chain of [Cu2(μ3-I)2(L)2]n |

| 3,5-bis(1',2',4'-triazol-1'-yl) pyridine | Co(II), Zn(II), Cd(II) | 2D & 3D | Layered and 3D frameworks with co-ligands |

| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Sm(III), Tb(III) | 3D | (6,8)-connected 3D structure |

Data based on studies of related pyridine-triazole systems. rsc.orgrsc.orgnih.gov

Research on "this compound" in Coordination Chemistry Remains Undisclosed

Despite extensive searches of available scientific literature, detailed research concerning the coordination chemistry and metal complexation of the specific compound This compound remains elusive. Specifically, scholarly articles and data pertaining to the explicit roles of halogen bonding in the supramolecular assembly of its metal complexes and in-depth investigations of its metal-ligand bonding nature via advanced spectroscopic techniques could not be located.

The field of coordination chemistry often explores how ligands—molecules that bind to a central metal atom—can be modified to create complex structures with unique properties. The inclusion of an iodine atom on the pyridine ring of a triazolylpyridine ligand, as in the case of this compound, presents an intriguing structural feature. Theoretically, the iodine atom could participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction can be a powerful tool in crystal engineering, directing the assembly of metal complexes into larger, well-defined supramolecular architectures.

Furthermore, the nature of the bond between a metal and a ligand is fundamental to understanding the properties of the resulting complex. Advanced spectroscopic techniques, such as specialized forms of nuclear magnetic resonance (NMR), Raman, and X-ray absorption spectroscopy, are critical tools for probing these interactions. Such studies would provide valuable data on the electronic structure and the covalent character of the metal-ligand bond in complexes of this compound.

While general principles of halogen bonding in pyridine-containing molecules and the spectroscopic analysis of metal-triazole complexes are well-documented for other related compounds, specific experimental data, detailed research findings, or structural analyses for metal complexes of this compound are not available in the public domain of scientific research at this time. The absence of such dedicated studies prevents a detailed discussion on the topics of halogen bonding and the spectroscopic investigation of metal-ligand interactions for this particular compound.

Further research and publication in this specific area would be necessary to provide the scientifically accurate and detailed content required for an in-depth article on the coordination chemistry of this compound.

Supramolecular Chemistry and Non Covalent Interactions of 5 Iodo 2 1,2,4 Triazol 1 Yl Pyridine

Self-Assembly Processes Mediated by Pyridine (B92270) and Triazole Recognition Sites

The self-assembly of 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine into predictable supramolecular architectures is governed by the specific recognition sites within its structure: the pyridine ring and the 1,2,4-triazole (B32235) moiety. The pyridine nitrogen atom is a well-established Lewis base, making it a strong acceptor for both hydrogen and halogen bonds. wikipedia.orgnih.gov Similarly, the nitrogen atoms of the 1,2,4-triazole ring can also function as effective non-covalent interaction acceptors. iucr.orgchemrxiv.org

The combination of these recognition sites allows for the formation of robust and directional intermolecular connections. The triazole C-H groups can act as weak hydrogen bond donors, while the entire heterocyclic system provides potential for π-π stacking interactions. chemrxiv.orgresearchgate.net This multifunctionality enables the molecule to engage in varied self-assembly pathways, leading to the construction of complex and extended networks. The development of macrocycles incorporating bis(1,2,3-triazolyl)pyridine (btp) motifs highlights the utility of these units in creating pre-organized structures for guest binding and the assembly of larger, intricate structures like dimers and nanotubes. chemrxiv.orgresearchgate.net The interplay between these different interaction types dictates the final dimensionality and topology of the resulting supramolecular assembly.

Halogen Bonding in the Solid State and Solution

Halogen bonding (XB) is a primary directional force in the supramolecular chemistry of this compound. acs.org The iodine atom, covalently bonded to the electron-withdrawing pyridine ring, possesses a region of positive electrostatic potential known as a σ-hole, which allows it to act as a potent halogen bond donor. nih.govsunway.edu.my This interaction is crucial for controlling self-assembly in both the solid state and solution. aalto.fiacs.org

The strength and directionality of halogen bonds are key features that enable their use in crystal engineering. wikipedia.orgnih.gov The strength of the XB interaction correlates with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.govju.edu.jo Consequently, the iodo-substituent on the pyridine ring is a strong XB donor. The interaction is highly directional, with the R-I···Y angle (where Y is the XB acceptor) typically approaching 180°. nih.govrsc.org This linearity is a defining characteristic of strong halogen bonds.

In this compound, the primary XB acceptors are the nitrogen atoms of the pyridine and triazole rings of adjacent molecules. The C–I···N interaction is a powerful and reliable synthon for constructing supramolecular chains and networks. nih.govsunway.edu.my Studies on related halopyridine complexes show that N···ICl bond angles are essentially linear, averaging around 177°. ju.edu.jo The strength of this bond can be further tuned by the electronic environment; electron-withdrawing groups on the aromatic ring enhance the σ-hole and strengthen the halogen bond. sunway.edu.my The triazole moiety is also a capable participant in halogen bonding, with studies on iodo-triazolium salts demonstrating strong XB interactions with various anions. beilstein-journals.org

| XB Donor | XB Acceptor | Interaction Type | Distance (Å) | Angle (C–I···Y) (°) | Reference |

|---|---|---|---|---|---|

| 1,4-Diiodotetrafluorobenzene (B1199613) | 4-(Dimethylamino)pyridine | I···N | 2.662 | ~171 | sunway.edu.my |

| Iodobenzene | Quinuclidine | I···N | 2.930 | Not specified | sunway.edu.myrsc.org |

| 3-Iodopyridine | Iodine Monochloride | N···I | Not specified | ~177 (avg) | ju.edu.jo |

| 4,5-diiodo-1,2,3-triazolium | Halide Anions (Cl⁻, Br⁻, I⁻) | C–I···X⁻ | Shorter than vdW sum | ~180 | beilstein-journals.org |

The robust and directional nature of the iodo-pyridine halogen bond makes this compound an excellent building block for co-crystallization. nih.gov By combining it with complementary molecules that are strong halogen bond acceptors, it is possible to construct multicomponent crystals with predictable structures. For instance, co-crystallization of 1,4-diiodotetrafluorobenzene with various pyridine derivatives consistently yields one-dimensional supramolecular chains sustained by I···N halogen bonds. sunway.edu.mynih.gov

This strategy can be extended to form ternary component assemblies. By selecting components with multiple, distinct recognition sites, more complex architectures can be achieved. For example, combining a halogen bond donor like this compound with a molecule that has both a halogen bond acceptor site (e.g., a pyridine) and a hydrogen bond donor/acceptor site (e.g., an amide or carboxylic acid) can lead to multi-dimensional networks stabilized by a combination of halogen and hydrogen bonds. nih.gov This hierarchical approach to supramolecular synthesis allows for precise control over the final solid-state structure. nih.gov

Pi-Stacking and C-H···X (Halogen) Interactions in Crystal Engineering

In the crystal structure of a related compound, N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide, π-π stacking interactions between neighboring imidazole (B134444) rings (centroid–centroid distance of 3.58 Å) contribute to the formation of a two-dimensional supramolecular sheet. nih.govnih.gov

Additionally, weak C-H···N and C-H···I hydrogen bonds often play a supporting role. The polarized C-H bonds of the aromatic rings can interact with the lone pairs of nitrogen atoms or the electron-rich equatorial belt of the iodine atom. ju.edu.jo Although individually weak, the cumulative effect of these numerous interactions significantly contributes to the cohesion and stability of the crystal lattice, influencing the material's physical properties.

Solvent Effects on Molecular Recognition and Supramolecular Organization

The choice of solvent can profoundly influence non-covalent interactions and, consequently, the outcomes of supramolecular self-assembly. ju.edu.jo Solvents can compete with the intended binding sites, modulating the strength of interactions like halogen and hydrogen bonds. rsc.orgnih.gov

In the context of this compound, polar, coordinating solvents (e.g., DMSO, acetonitrile) can act as halogen bond acceptors themselves, potentially disrupting the formation of I···N bonds between molecules and hindering self-organization. Conversely, non-polar, non-coordinating solvents (e.g., hexane, toluene) provide an environment where the highly directional and specific halogen bonds and π-stacking interactions are favored, promoting the formation of ordered assemblies. rsc.org Studies quantifying solvent effects have shown that binding constants for molecular recognition can vary significantly between different solvents, highlighting the critical role of the solvophobic effect. rsc.orgnih.gov For example, theoretical calculations have shown that the potential depth of halogen-bonded complexes in water is 20–30% smaller than in a vacuum, demonstrating the attenuating effect of polar solvents. semanticscholar.org Therefore, careful solvent selection is a critical parameter for controlling the molecular recognition and supramolecular organization of this compound.

Advanced Characterization and Spectroscopic Analysis of 5 Iodo 2 1,2,4 Triazol 1 Yl Pyridine and Its Derivatives

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structural Elucidation

In such structures, the zinc ion is typically coordinated by nitrogen atoms from both the pyridine (B92270) and triazole rings of the ligand, creating a distorted octahedral geometry. rsc.org The ligands bridge the metal centers to form one-dimensional polymer chains. The planarity between the pyridine and triazole rings is a key conformational feature, influencing the crystal packing.

Supramolecular assembly is dictated by non-covalent interactions. In the solid state, iodinated aromatic compounds are known to participate in halogen bonding (I···N or I···π interactions), which would be a significant feature in the crystal structure of 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine. Furthermore, weak C–H···N and C–H···π hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules, are instrumental in building the three-dimensional architecture. These interactions govern the material's physical properties, including solubility and thermal stability.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀N₈Zn |

| Crystal System | Tetragonal |

| Space Group | I4₁/acd |

| a, b (Å) | 17.9045(7) |

| c (Å) | 18.1718(11) |

| Volume (ų) | 5821.1(5) |

| Z | 16 |

| Coordination Geometry | Distorted Octahedral |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Investigations

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the molecular structure in solution.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial for confirming the connectivity between the two heterocyclic rings. Key correlations would be expected from the pyridine proton at C6 to the triazole carbon at C5, and from the triazole proton at C5 to the pyridine carbon at C2, definitively establishing the 1-yl linkage of the triazole ring to the pyridine scaffold.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space (< 5 Å), providing insights into the molecule's solution-state conformation and stereochemistry. A 2D-NOESY or ROESY spectrum would show cross-peaks between protons on the pyridine ring and protons on the triazole ring if they are in spatial proximity. The presence or absence of a NOE between the pyridine H6 proton and the triazole H5 proton would help determine the preferred rotational conformation (dihedral angle) around the C2-N1' bond.

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| HMBC | H6 (Py) ↔ C2 (Py), C5' (Tr) | Confirms connectivity and substitution pattern |

| HMBC | H3' (Tr) ↔ C5' (Tr) | Confirms triazole ring structure |

| NOESY/ROESY | H6 (Py) ↔ H5' (Tr) | Provides data on the preferred rotational conformation between the rings |

Solid-State NMR (SSNMR) provides structural information on materials in their crystalline or amorphous solid forms. Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), SSNMR can be used to study the local environment of ¹³C and ¹⁵N nuclei. For this compound, SSNMR would be complementary to SCXRD. It can detect the presence of multiple crystalline forms (polymorphism) by identifying distinct sets of chemical shifts for each form. Furthermore, SSNMR can probe intermolecular interactions, such as hydrogen and halogen bonds, through their effect on the chemical shifts of the involved nuclei.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its identity and purity. acs.org The theoretical exact mass can be calculated and compared to the experimental value, with deviations typically being less than 5 ppm.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways. For this compound, the protonated molecule [M+H]⁺ would likely undergo characteristic fragmentation. Plausible pathways include the loss of the iodine atom, the cleavage of the C-N bond connecting the two rings, or the fragmentation of the triazole ring itself. These pathways provide structural confirmation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅IN₄ |

| Theoretical Exact Mass [M] | 271.9559 |

| Theoretical m/z [M+H]⁺ | 272.9632 |

| Plausible Fragment 1 | [M+H - I]⁺ (Loss of Iodine) |

| Plausible Fragment 2 | [C₅H₄IN]⁺ (Iodopyridine fragment) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Coordination Mode Assignment

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their vibrational modes. For this compound and its derivatives, the spectra would be dominated by bands corresponding to the pyridine and triazole rings. rsc.orgresearchgate.net

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N ring stretching modes are found in the 1400-1600 cm⁻¹ region.

Triazole Ring Vibrations: The triazole ring also shows characteristic C=N and N-N stretching vibrations in the fingerprint region.

Coordination Effects: When the molecule acts as a ligand in a metal complex, the coordination of the nitrogen atoms to the metal center perturbs the electronic distribution and bond strengths. This results in noticeable shifts in the vibrational frequencies of the pyridine and/or triazole rings, providing evidence of coordination and indicating the coordinating nitrogen atom(s). rsc.org

Resonance Raman spectroscopy, particularly for colored metal complexes, can be used to selectively enhance vibrations associated with the chromophoric part of the molecule, providing detailed information about the electronic transitions. acs.org

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties (in the context of materials science applications)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are vital for understanding the electronic structure and potential applications of this compound derivatives in materials science, such as in light-emitting devices or sensors. rsc.org

The UV-Vis absorption spectrum is characterized by intense bands in the UV region, which are assigned to π→π* transitions localized on the pyridine and triazole rings. acs.org In metal complexes, new, lower-energy bands may appear in the visible region. These are often assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-based orbital to a ligand-based π* orbital. acs.org

Many coordination polymers and complexes featuring pyridyl-triazole ligands are luminescent. rsc.org For instance, copper(I) iodide coordination polymers with the isomeric 2-(1H-1,2,4-triazol-1-yl)pyridine are emissive at room temperature, with emission colors that can be tuned by altering the ligand's substitution or the polymer's structure. The emission often originates from excited states with mixed metal-ligand character. The high quantum yields and tunable emission wavelengths of these materials make them promising candidates for applications in solid-state lighting and sensing. rsc.org

| Material | Excitation Max (nm) | Emission Max (nm) | Color | Potential Application |

|---|---|---|---|---|

| ¹∞[Zn(pt)₂] | 342 | 435 | Blue | Host for white-light emitters |

| ¹∞[Zn(pt)₂] doped with Eu³⁺/Tb³⁺ | ~365 | Multiple (Blue, Green, Red) | White | Solid-state lighting |

Thermal Analysis Techniques (e.g., TGA, DSC) for Investigation of Structural Stability in Materials

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials, providing critical insights into their thermal stability, phase transitions, and decomposition behavior. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable in the study of heterocyclic compounds like this compound and its derivatives. While specific thermal analysis data for this compound is not extensively documented in public literature, the thermal behavior of related triazole and pyridine-containing structures provides a strong foundation for understanding its expected stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine temperatures and enthalpies of transitions such as melting, crystallization, and glass transitions. In the context of this compound, DSC can identify the melting point and any polymorphic phase transitions, which are crucial parameters for material handling and formulation.

A systematic investigation into the thermal stability of pseudocyclic and cyclic N-heterocycle-stabilized (hydroxy)aryl-λ³-iodanes (NHIs) using TGA and DSC revealed that the nature of the N-heterocycle significantly influences the thermal properties. nih.gov For instance, NHIs bearing triazoles were found to be among the least thermally stable but most reactive in a model oxygenation reaction. nih.gov This suggests a potential trade-off between thermal stability and reactivity in such compounds.

The following interactive data table summarizes the thermal decomposition data for several triazole-containing pseudocyclic N-heterocycle-stabilized iodanes, which can serve as a reference for predicting the thermal behavior of related compounds.

| Compound | Tpeak (°C) | ΔHdec (kJ/mol) |

|---|---|---|

| Triazole 2 | 142.3 | 114.7 |

| Triazole 3 | 145.9 | 125.1 |

| Triazole 4 | 152.4 | 109.8 |

| Triazole 5 | 134.1 | 141.1 |

Data sourced from a study on the thermal stability of N-heterocycle-stabilized iodanes. nih.gov

In this table, Tpeak represents the peak decomposition temperature, and ΔHdec is the decomposition enthalpy. A higher Tpeak indicates greater thermal stability. The data shows that even with substitutions on the triazole ring, the decomposition temperatures remain within a relatively narrow range, highlighting the intrinsic thermal characteristics of the triazole moiety in these systems. nih.gov

For this compound, it can be inferred that its thermal stability will be influenced by the combined characteristics of the pyridine and 1,2,4-triazole (B32235) rings, as well as the presence of the iodo-substituent. The 1,2,4-triazole ring is known for its stability. nih.gov The C-I bond is generally the weakest bond in such aromatic systems and would likely be the initial site of thermal decomposition. TGA would be expected to show a mass loss corresponding to the loss of iodine, followed by the decomposition of the heterocyclic backbone at higher temperatures. DSC analysis would provide the melting point of the compound and any endothermic or exothermic events associated with decomposition.

The study of the thermal properties of metal complexes with ligands containing pyridine and triazole moieties also provides insights into how coordination can affect thermal stability. Generally, the formation of metal complexes can enhance the thermal stability of the organic ligands.

Computational and Theoretical Chemistry of 5 Iodo 2 1,2,4 Triazol 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, such as other pyridine-substituted triazoles, DFT calculations at levels like B3LYP/6-31+G(d) are employed to determine optimized geometries and electronic properties. researchgate.netdergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. In related pyridine-triazole systems, the HOMO is often localized on the electron-rich triazole ring, while the LUMO is distributed over the pyridine (B92270) ring. The presence of an iodine atom, an electron-withdrawing group, is expected to influence the energy and distribution of these frontier orbitals, potentially lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack.

The charge distribution, often analyzed through Mulliken atomic charges, reveals the partial charges on each atom. In a similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, the nitrogen atoms in the triazole ring exhibit significant negative charges, indicating their role as potential sites for electrophilic attack or coordination. nih.gov For this compound, the iodine atom would create a region of positive electrostatic potential, a key feature for halogen bonding.

Table 1: Calculated Electronic Properties of a Representative Triazolopyridine Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: Data is hypothetical and based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Analysis for Interaction Site Identification

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For pyridine-substituted bis-1,2,4-triazole derivatives, MEP analysis has shown that the most negative potential is located around the nitrogen atoms of the triazole ring, identifying them as the most probable sites for interaction with metal ions or other electrophiles. researchgate.netdergipark.org.tr In this compound, the MEP map would be expected to show a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the extension of the C-I bond. mdpi.com This positive region is crucial for the formation of halogen bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For various 1,2,4-triazole (B32235) derivatives, MD simulations have been employed to understand their interactions with biological macromolecules, revealing stable binding modes. pensoft.net

For this compound, MD simulations could be used to explore the rotational barrier between the pyridine and triazole rings, identifying the most stable conformations in different solvent environments. Furthermore, simulations of the molecule in a condensed phase would allow for the study of intermolecular interactions, such as π-π stacking between the aromatic rings and the formation of halogen bonds.

Mechanistic Computational Studies of Synthetic Pathways and Reaction Mechanisms

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, providing valuable information on transition states and reaction intermediates. The synthesis of 1,2,4-triazolyl pyridines can be achieved through several routes, including the intramolecular cyclization of thiosemicarbazide (B42300) precursors. nih.gov

Theoretical studies on the photochemical synthesis of 1,2,4-triazoles have utilized computational methods to understand the reaction mechanism, which can involve triplet intermediates and azomethine ylides. rsc.org For the synthesis of this compound, computational studies could be designed to investigate the reaction pathway, calculate activation energies, and rationalize the observed regioselectivity. This would involve identifying the transition state structures for the key bond-forming steps and analyzing the electronic changes that occur throughout the reaction.

Prediction and Characterization of Halogen Bonding and Other Non-Covalent Interactions

The iodine atom in this compound makes it a prime candidate for forming halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. ulisboa.pt Computational studies are essential for predicting and characterizing these interactions.

The strength of the σ-hole on the iodine atom can be quantified by calculating the maximum positive electrostatic potential (VS,max). nih.gov The interaction energies of halogen bonds can be calculated using high-level quantum mechanical methods. Studies on iodo-perfluoroalkane and pyridine mixtures have shown that the strength of the halogen bond is comparable to that of a hydrogen bond. nih.gov

In the solid state, 5-iodo-1-arylpyrazoles have been shown to form a variety of halogen bonds, including C–I⋯N, C–I⋯O, and C–I⋯π interactions. mdpi.com It is highly probable that this compound would exhibit similar interactions, with the nitrogen atoms of the triazole or pyridine rings of neighboring molecules acting as halogen bond acceptors.

Table 2: Typical Halogen Bond Parameters for Iodo-Aromatic Compounds

| Parameter | Description | Typical Value |

|---|---|---|

| I···N distance | Distance between iodine and nitrogen atoms | 3.280 Å mdpi.com |

| C-I···N angle | Angle of the halogen bond | 162.2° mdpi.com |

| Interaction Energy | Strength of the halogen bond | -3 to -7 kcal/mol |

Note: Data is based on reported values for similar iodo-aryl systems.

Computational Design of Functional Materials Incorporating the Compound

The unique electronic and structural properties of this compound, particularly its ability to form halogen bonds, make it an interesting building block for the computational design of new functional materials. researchgate.netkaust.edu.sarsc.org Computational screening can be used to predict the properties of materials incorporating this molecule before they are synthesized.

For example, the ability of the molecule to form directional halogen bonds could be exploited in the design of crystalline solids with specific packing arrangements, leading to materials with desired optical or electronic properties. rsc.org By performing virtual screening and calculating properties such as binding energies and electronic band gaps, it is possible to identify promising candidates for applications in areas like nonlinear optics, organic electronics, or catalysis. mdpi.com

Potential Applications in Advanced Chemical Research Excluding Prohibited Biological/clinical Aspects

Advanced Materials Science

In the realm of materials science, the reactivity of the iodo group and the coordinating ability of the nitrogen heterocycles make 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine a valuable building block for a new generation of advanced materials.

The carbon-iodine bond in this compound serves as an excellent functional group for polymerization reactions. Through metal-catalyzed cross-coupling reactions, this compound can be incorporated into the backbone of conjugated polymers. For example, Sonogashira or Suzuki coupling reactions could be used to create polymers with alternating pyridine-triazole units and other aromatic systems, potentially leading to materials with interesting photophysical or electronic properties. The 1,2,3-triazole ring, a related isomer, has been successfully used as a linker to connect electron-donating and electron-withdrawing parts of molecules in the design of push-pull dyes and polymeric materials. nih.gov

This compound can also serve as a core or branching unit in the synthesis of dendrimers. nih.govthno.org Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. dntb.gov.ua By reacting the iodo- group and subsequently functionalizing the triazole or pyridine (B92270) rings, successive generations of dendritic structures could be built, leading to complex macromolecules with tailored surface functionalities.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The 1,2,4-triazole (B32235) moiety is a well-established and versatile linker in the synthesis of MOFs due to its ability to bridge multiple metal centers through its nitrogen atoms. mdpi.comresearchgate.net

| Ligand | Metal Ion | Resulting MOF Properties | Reference |

| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Sm(III), Tb(III) | 3D structure with (6,8)-connected topology; photocatalytic degradation of methyl violet. | nih.gov |

| Bitopic 1,2,4-triazole linkers | Molybdenum(VI) | 3D framework based on vertex-sharing MoO4N2 octahedra. | rsc.org |

| Tris(2-carboxyethyl)isocyanurate and 1,4-bis(triazol-1-yl-methyl)benzene | Cu(II) | Paddlewheel-based MOF with potential for adsorption applications. | researchgate.net |

The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons that can effectively coordinate with metal cations. nih.gov This binding event can be transduced into a detectable signal, forming the basis of a chemical sensor. When incorporated into a larger system, such as a polymer or a MOF, the this compound unit can act as a recognition site for specific analytes.

Upon binding of an analyte, such as a heavy metal ion, changes in the electronic structure of the material can lead to a colorimetric or fluorescent response. The triazole framework allows molecules to anchor to a range of substrates through various non-covalent interactions, making them versatile for sensor development. nanobioletters.com The design could involve creating a fluorophore where the pyridine-triazole unit quenches fluorescence, which is then restored upon selective binding of a target analyte. This "turn-on" sensing mechanism is highly desirable for detecting trace amounts of environmental pollutants or industrial chemicals.

Future Research Directions in Synthetic Methodology and Compound Derivatization

The advancement of synthetic organic chemistry continually seeks more efficient, selective, and sustainable methods for molecule construction. For this compound, future research is likely to focus on both optimizing its synthesis and exploiting its potential for derivatization.

Innovations in Synthesis: Current synthetic routes to substituted 1,2,4-triazoles and related fused systems like nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyridines often rely on multi-step processes. researchgate.net Future methodologies may pivot towards more streamlined approaches. For instance, copper-catalyzed oxidative coupling reactions that form N-C and N-N bonds sequentially could offer a direct synthesis from readily available materials. organic-chemistry.orgorganic-chemistry.org Catalyst-free methods, perhaps utilizing microwave irradiation, represent another promising avenue, potentially reducing reaction times and improving the environmental footprint of the synthesis. researchgate.netmdpi.com Research into flow synthesis could also lead to significant improvements in yield and process safety by minimizing the co-existence of starting materials and products under reaction conditions. researchgate.net

Compound Derivatization via Cross-Coupling: The iodine atom on the pyridine ring is the most significant feature for derivatization, serving as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the compound's structure to fine-tune its properties for materials science applications.

Future research will likely involve leveraging this reactivity in reactions such as:

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids would generate a library of biaryl compounds. This is a well-established method for creating extended π-conjugated systems. nih.gov

Sonogashira Coupling: The introduction of alkynyl groups via coupling with terminal alkynes can lead to rigid, linear structures with interesting photophysical properties.

Buchwald-Hartwig Amination: This reaction would allow for the attachment of various amine-containing groups, creating derivatives with different electronic and steric properties.

Heck and Stille Couplings: These reactions provide further pathways to introduce carbon-carbon bonds, expanding the structural diversity of accessible derivatives.

The utility of aryl iodides over less reactive bromides in challenging couplings is well-documented, sometimes necessitating an in situ conversion from bromide to the more reactive iodide to achieve the desired transformation. nih.gov The presence of the iodo group in the title compound thus provides a significant advantage for its use in late-stage functionalization to build complex molecular targets.

Emerging Roles in Complex Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is exceptionally well-suited for this field, as it possesses distinct functionalities that can direct self-assembly through multiple, orthogonal interactions.

Coordination-Driven Self-Assembly: The pyridine and 1,2,4-triazole rings both contain nitrogen atoms that can act as ligands, coordinating to metal centers. cdnsciencepub.comnih.gov This makes the molecule an excellent building block for coordination-driven self-assembly. nih.govresearchgate.net By reacting with appropriate metal precursors (e.g., palladium, platinum, ruthenium, or copper), it can form a variety of supramolecular structures:

Metallomacrocycles: When combined with metal ions that have specific coordination geometries (e.g., square planar), the ligand can self-assemble into discrete, shape-persistent macrocycles. nih.govresearchgate.net

Coordination Polymers: With metal centers that allow for extended connectivity, one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs) could be constructed.

The bifunctional nature of the pyridine-triazole motif allows it to act as a chelate or a bridging ligand, offering precise control over the final architecture. cdnsciencepub.comresearchgate.net

Halogen Bonding in Supramolecular Design: A key emerging role for this compound lies in the exploitation of the iodine atom as a halogen bond (XB) donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region (a σ-hole) on a halogen atom and a Lewis base, such as the nitrogen atom of another pyridine ring. nih.gov

This interaction is a powerful tool for crystal engineering and the rational design of supramolecular materials. oup.comnih.gov The C–I···N halogen bond is particularly robust and directional, allowing for the programmed assembly of molecules into predictable patterns like one-dimensional chains or two-dimensional sheets. oup.comnih.gov

The unique potential of this compound lies in its ability to engage in both metal coordination and halogen bonding simultaneously. This orthogonality could be used to construct highly complex, hierarchical supramolecular assemblies. For example, metal-ligand coordination could be used to form a primary structure, such as a macrocycle or a polymer chain, which then further assembles into a larger architecture directed by intermolecular halogen bonds. This dual-mode assembly offers a sophisticated strategy for creating novel functional materials with precisely controlled structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.